1-{[benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione
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Overview
Description
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups are introduced via alkylation reactions. Benzyl chloride and methyl iodide are common reagents used for this purpose.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, where nucleophiles such as halides or amines replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with neurological activity.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which 1-{[benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring provides a rigid framework that enhances the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[Benzyl(ethyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione
- 1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,4-dione
Uniqueness
1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2648946-28-3 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
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